molecular formula C18H18F3N3O3S B2929050 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-38-6

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2929050
CAS RN: 1105231-38-6
M. Wt: 413.42
InChI Key: ZVAZEILMTPRJQV-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups, including a tetrahydrothiophene ring, a trifluoromethyl group, a phenyl ring, and a pyrazole ring. These groups are common in many pharmaceutical and agrochemical compounds .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. For example, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of related compounds have been a focus, with studies demonstrating the formation of complex structures and detailed analysis of their molecular configurations. For instance, the synthesis and crystal structure of related pyrazole derivatives were examined, providing insights into their chemical properties and potential applications in material science or pharmaceuticals (Prabhuswamy et al., 2016), (Kumara et al., 2018).

Biological and Pharmacological Activities

  • A significant amount of research has been conducted on the biological activities of similar compounds, particularly focusing on their antimicrobial, antifungal, and antitumor properties. Studies have revealed that certain pyrazole derivatives show potent activities against various microbial and cancer cell lines, suggesting their potential as therapeutic agents (Sharshira & Hamada, 2012), (Fahim et al., 2019).

Molecular Docking and QSAR Studies

  • Some studies have focused on the molecular docking and quantitative structure-activity relationship (QSAR) analyses of pyrazole derivatives. These studies are crucial for understanding how these compounds interact with biological targets and for guiding the design of more effective drugs (Dhevaraj et al., 2019), (Palkar et al., 2017).

Chemical Reactivity and Stability

  • The chemical reactivity and stability of similar compounds have been assessed, providing valuable information for their potential use in various chemical processes or as building blocks for more complex molecules (El-Azab et al., 2018).

Novel Synthesis Methods

  • Innovative methods for synthesizing pyrazole derivatives have been explored, such as microwave-assisted synthesis, which offers advantages in terms of efficiency and environmental impact (Hu et al., 2011).

Environmental and Ecotoxicological Effects

  • Research has also been conducted on the environmental and ecotoxicological effects of pyrazole derivatives. For example, studies on the protective effects of pyrazolecarboxamide derivatives against lead nitrate-induced oxidative stress in aquatic species highlight the potential environmental impact of these compounds (Soliman et al., 2019).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in fields such as pharmaceuticals or agrochemicals .

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3S/c19-18(20,21)13-5-1-2-6-15(13)22-17(25)16-12-4-3-7-14(12)23-24(16)11-8-9-28(26,27)10-11/h1-2,5-6,11H,3-4,7-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAZEILMTPRJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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